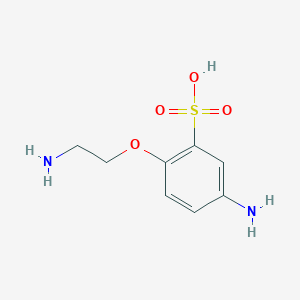
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is a chemical compound with significant applications in various fields It is characterized by the presence of an amino group, an aminoethoxy group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the aminoethoxy group. One common method includes the reaction of 2-nitroaniline with ethylene oxide in the presence of a catalyst to form 2-(2-aminoethoxy)aniline. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the amino groups. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar in structure but with a methoxy group instead of an aminoethoxy group.
Orthanilic acid (2-Aminobenzenesulfonic acid): Lacks the aminoethoxy group, making it less versatile in certain applications.
Uniqueness
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is unique due to the presence of both amino and aminoethoxy groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
116818-11-2 |
|---|---|
Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-amino-2-(2-aminoethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C8H12N2O4S/c9-3-4-14-7-2-1-6(10)5-8(7)15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
InChI Key |
NXXLUOAEDMHMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















